molecular formula C20H12N2O3S2 B12204068 4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B12204068
M. Wt: 392.5 g/mol
InChI Key: VEYBDBICHCHUAP-WJDWOHSUSA-N
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Description

4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that features a quinoline moiety, a thiazolidine ring, and a benzoic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 8-quinolinecarbaldehyde reacts with thiazolidine-2,4-dione in the presence of a base such as sodium acetate in acetic acid . The resulting intermediate is then subjected to further reactions to introduce the benzoic acid moiety.

Industrial Production Methods

the principles of green chemistry, such as using environmentally benign solvents and catalysts, can be applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidine ring may interact with enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial and anticancer effects .

Properties

Molecular Formula

C20H12N2O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

4-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C20H12N2O3S2/c23-18-16(11-14-4-1-3-12-5-2-10-21-17(12)14)27-20(26)22(18)15-8-6-13(7-9-15)19(24)25/h1-11H,(H,24,25)/b16-11-

InChI Key

VEYBDBICHCHUAP-WJDWOHSUSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)N=CC=C2

Origin of Product

United States

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